2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester
Overview
Description
2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester is an organic compound that features a benzoic acid ester functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of both hydroxyl and amide functionalities makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester typically involves the following steps:
Formation of the amide bond: This is achieved by reacting 2-hydroxybenzoic acid with 4-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The resulting amide is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid.
Reduction: Formation of 2-hydroxy-3-(4-trifluoromethylphenylamino)-benzoic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amide and hydroxyl groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-methylbenzoylamino)-benzoic acid methyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Hydroxy-3-(4-chlorobenzoylamino)-benzoic acid methyl ester: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester makes it unique compared to its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-hydroxy-3-[[4-(trifluoromethyl)benzoyl]amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c1-24-15(23)11-3-2-4-12(13(11)21)20-14(22)9-5-7-10(8-6-9)16(17,18)19/h2-8,21H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFLLUJTLCAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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